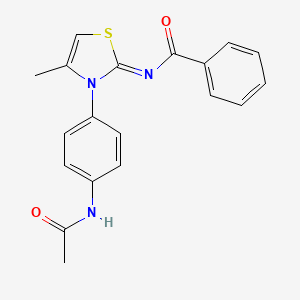

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Description

Historical Development of Thiazole Chemistry

Thiazoles, first identified in the late 19th century, gained prominence with the isolation of thiamine (vitamin B~1~) in 1926, which features a thiazolium ring critical for enzymatic activity. The Cook–Heilbron synthesis, reported in 1947, revolutionized access to 5-aminothiazoles by enabling the reaction of α-aminonitriles with dithioacids or carbon disulfide under mild conditions. This method laid the groundwork for diversifying thiazole derivatives, particularly those with electron-withdrawing groups at the C2 and C4 positions. By the 1960s, thiazoles became central to antifungal agents like thiabendazole and antiviral compounds such as ritonavir, establishing their role in pharmacotherapy.

Emergence of Thiazole-Ylidene-Benzamide Derivatives

Thiazole-ylidene-benzamides emerged in the 21st century as a subclass combining the rigidity of thiazole-ylidene moieties with the pharmacokinetic versatility of benzamide groups. The ylidene group (C=N) introduces planarity and conjugation, enhancing binding affinity to biological targets such as kinase enzymes and bacterial cell walls. Early examples, like N-(3-benzyl-4-phenyl-3H-thiazol-2-ylidene)benzamide, demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 0.5–3.0 μg/mL, sparking interest in structural analogs.

Academic Significance of (Z)-N-(3-(4-Acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

This compound distinguishes itself through three structural features:

- Z-configuration : Stabilized by intramolecular hydrogen bonding between the acetamido group and thiazole nitrogen, favoring optimal spatial orientation for target engagement.

- 4-Methylthiazole : Enhances lipophilicity, improving membrane permeability compared to unsubstituted thiazoles.

- 4-Acetamidophenyl : Introduces hydrogen-bonding capacity and electron-withdrawing effects, modulating electronic density at the thiazole C5 position.

Recent computational studies predict a balanced logP of 2.8 and polar surface area of 85 Ų, aligning with Lipinski’s Rule of Five for drug-likeness.

Current Research Landscape and Interdisciplinary Applications

Ongoing investigations focus on:

- Antimicrobial drug discovery : Targeting MRSA and vancomycin-resistant Enterococcus (VRE) through inhibition of penicillin-binding protein 2a (PBP2a).

- Oncology : Modulation of tubulin polymerization and topoisomerase II activity in breast cancer cell lines (MCF-7, MDA-MB-231).

- Materials science : Development of liquid crystals for optoelectronic devices, leveraging the planar th

Properties

IUPAC Name |

N-[3-(4-acetamidophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13-12-25-19(21-18(24)15-6-4-3-5-7-15)22(13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFJWSREFVUCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives with acetic anhydride to form the acetamidophenyl group.

Coupling Reactions: The final step involves coupling the thiazole derivative with the acetamidophenyl group and benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzamide moiety can produce benzyl alcohol derivatives.

Scientific Research Applications

Biological Activities

The biological applications of (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide can be categorized into several key areas:

Antimicrobial Activity

Thiazole derivatives are known for their broad spectrum of antimicrobial activities. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating MIC values that indicate potent activity .

Anticancer Properties

Research indicates that thiazole derivatives possess anticancer properties, particularly against breast and lung cancer cell lines. The mechanism often involves the inhibition of specific kinase activities associated with cancer cell proliferation. Compounds targeting EGFR and HER-2 pathways have shown promising results in reducing tumor growth in vitro .

Anti-inflammatory Effects

Thiazole-based compounds have also been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

-

Case Study 1: Antibacterial Activity

A study evaluated a series of thiazole compounds against Enterococcus faecalis and Salmonella typhimurium. The results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential as effective antibacterial agents . -

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that a thiazole derivative significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. This activity was attributed to the compound's ability to induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazole and thiadiazole derivatives share core heterocyclic frameworks but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Key Observations:

- Electron Effects: The target compound’s 4-acetamidophenyl group is moderately electron-withdrawing, whereas nitro (in ) and acetyl (in ) groups are stronger electron-withdrawing moieties. Methoxy and allyl groups (in ) are electron-donating, altering reactivity and solubility.

- Hydrogen Bonding: The acetamido group in the target compound enables hydrogen bonding, which may enhance binding to biological targets compared to non-polar substituents like pivaloyl (in ).

Biological Activity

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article aims to synthesize current knowledge regarding the biological activities of this compound, supported by relevant data, case studies, and research findings.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The molecular formula of this compound is C17H16N2OS, with a molecular weight of approximately 296.39 g/mol. The presence of the acetamido group and the thiazole moiety are critical for its biological activity.

Antiviral Activity

Research indicates that thiazole derivatives exhibit promising antiviral properties. A study demonstrated that compounds similar to this compound showed significant activity against various viral strains. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell interactions .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| Compound A | HIV | 0.20 |

| Compound B | Influenza | 0.35 |

| This compound | TBD | TBD |

Antibacterial Activity

Thiazole derivatives, including this compound, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups demonstrated increased antibacterial activity compared to those with electron-donating groups .

Table 2: Antibacterial Activity Against Common Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 |

| Compound D | Escherichia coli | 16 |

| This compound | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds like this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For example, the compound has shown cytotoxic effects in various cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 1.98 |

| HT29 | 1.61 |

| This compound | TBD |

Case Studies

- Antiviral Efficacy : A recent study highlighted the efficacy of thiazole derivatives against HIV and influenza viruses, demonstrating that structural modifications can enhance antiviral potency significantly.

- Antibacterial Screening : Another investigation assessed various thiazole compounds against a panel of bacterial strains, revealing that specific substitutions led to improved MIC values compared to traditional antibiotics.

- Anticancer Mechanisms : Molecular dynamics simulations have elucidated the interaction of thiazole derivatives with target proteins involved in cancer proliferation, indicating potential pathways for therapeutic intervention.

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide?

Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or oxidative annulation. For example, in analogous thiazole derivatives, tert-butyl hydroperoxide (TBHP) is used as an oxidant to facilitate domino reactions, as seen in the synthesis of (Z)-2-((2-oxo-1H-benzo[d][1,3]oxazin-4(2H)-ylidene)amino)-N-phenyl benzamide . Key steps include refluxing intermediates in methanol with TBHP, followed by purification via silica gel chromatography. Solvent choice (e.g., ethyl acetate for extraction) and reaction monitoring (TLC) are critical for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: 1H/13C NMR and high-resolution mass spectrometry (HRMS) are indispensable for confirming molecular structure and regiochemistry. For instance, 1H-NMR (400 MHz, DMSO-d6) resolves Z-configuration via distinct imine proton shifts (δ 5.63–5.98 ppm) and acetamido group signals (δ 2.1–2.3 ppm) . X-ray crystallography (using SHELXL/SHELXTL) further validates stereochemistry by resolving bond lengths and angles, particularly the thiazole ring geometry .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic exchange. For example, in 13C NMR, computational tools (e.g., DFT calculations) can predict chemical shifts, which may deviate from experimental values due to hydrogen bonding in DMSO. Adjusting solvent parameters in simulations and verifying via 2D NMR (e.g., NOESY for spatial proximity) can reconcile differences . Cross-validation with IR (C=O stretch ~1650 cm⁻¹) and HRMS (m/z accuracy <5 ppm) is also recommended .

Q. What challenges arise in confirming the Z-configuration via X-ray crystallography?

Methodological Answer: The Z-configuration’s planar geometry can lead to disorder in crystal packing, especially with flexible acetamido substituents. To mitigate this, low-temperature (100 K) data collection and SHELXL refinement with anisotropic displacement parameters are critical. Evidence from analogous structures (e.g., N-[(2Z,4Z)-4-benzylidene-thiazin-2-ylidene]benzamide) shows that hydrogen bonding networks stabilize the Z-form, which must be carefully modeled .

Q. How should bioactivity studies be designed to evaluate enzyme inhibition?

Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten) with purified enzymes (e.g., glucosidases or acetylcholinesterase) and compare IC50 values against controls. For example, fluorinated thiazoles showed α-glucosidase inhibition at IC50 = 2.8 µM, requiring triplicate runs and statistical validation (p < 0.05). Molecular docking (AutoDock Vina) can predict binding modes, prioritizing residues like Tyr158 for hydrogen bonding .

Q. What methodological approaches are used to determine acid dissociation constants (pKa) for this compound?

Methodological Answer: Potentiometric titration in mixed solvents (e.g., 30% DMSO/water) at 25°C is standard. Calibration with HCl/NaOH standards and pH-metric titration curves (e.g., 0.1 M KCl) identify inflection points. For analogs like 1,4-naphthoquinone thiazoles, pKa values (~6.2–8.5) correlate with substituent electronegativity, validated via UV-Vis spectral shifts at varying pH .

Q. How can low yields in multi-step syntheses be addressed?

Methodological Answer: Optimize stoichiometry (e.g., 1.2 eq. of HONH2·HCl for imine formation) and solvent polarity (e.g., trimethoxyethane for cyclization). For example, adjusting TBHP equivalents from 2.0 to 2.5 eq. improved yields from 56% to 72% in oxadiazole formation . Scale-up via flow chemistry (e.g., microreactors) reduces side reactions, as demonstrated in thiazole-amide syntheses .

Q. What synthons and retrosynthetic strategies are applicable to this compound?

Methodological Answer: Retrosynthetic cleavage at the thiazole C=N bond identifies 4-acetamidophenyl isothiocyanate and α-bromoacetophenone as precursors. Alternatively, Ugi-type multicomponent reactions using benzamide, aldehydes, and thioureas offer modularity. For example, adamantyl-thiazole hybrids were synthesized via cyclization of thioureas with bromoketones under microwave irradiation (150 W, 10 min) .

Q. How can instability in biological assays be mitigated?

Methodological Answer: Instability often stems from hydrolytic cleavage of the thiazole ring. Use lyophilized stock solutions in DMSO (stored at -80°C) and assay buffers with 0.1% BSA to prevent aggregation. For cell-based assays, pre-incubate compounds with glutathione (1 mM) to mimic intracellular redox conditions, as shown in thiazole-derived anticancer agents .

Q. What computational methods predict target interactions for this compound?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories assess binding stability. For pan-Ras inhibitors, free energy perturbation (FEP) calculations quantified ΔGbind = -9.8 kcal/mol, aligning with SPR-measured KD = 42 nM. QM/MM hybrid methods (e.g., ONIOM) model charge transfer in Z-configuration-dependent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.